

Mechanism of Action: From Mitotic Disruption to Metabolic Reprogramming

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Tak-901

CAS No.: 934541-31-8

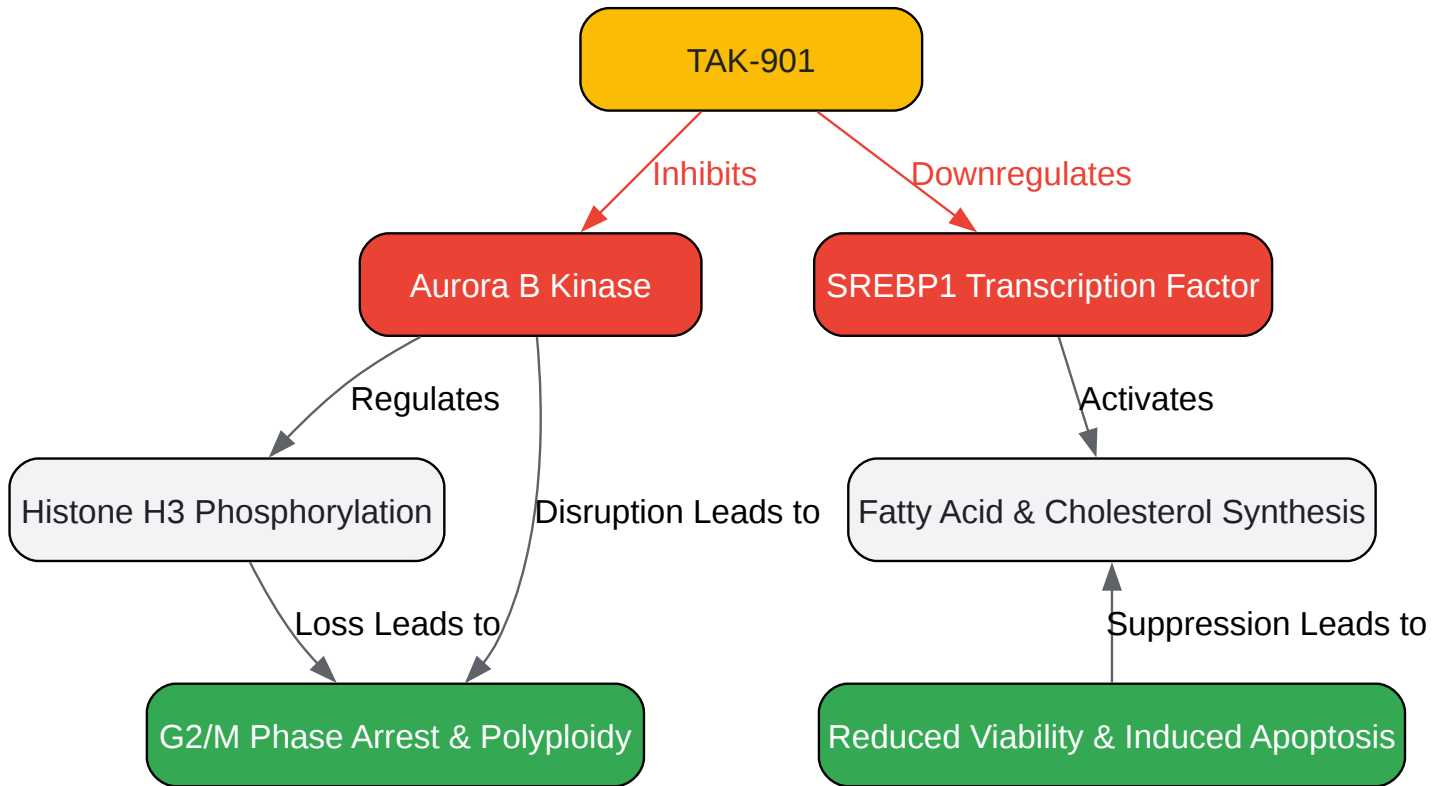
Cat. No.: S548714

[Get Quote](#)

TAK-901's effect on the cell cycle is a two-pronged attack, targeting both the core mitotic machinery and cancer's metabolic dependencies.

- **Primary Mechanism: Aurora B Kinase Inhibition** **TAK-901** is a multitargeted, tight-binding inhibitor with potent activity against Aurora B kinase [1]. Aurora B is the enzymatic component of the Chromosomal Passenger Complex (CPC) and is essential for accurate chromosome segregation and cytokinesis [2].
 - **Disrupted Chromosome Alignment:** By inhibiting Aurora B, **TAK-901** compromises the correction of erroneous kinetochore-microtubule attachments. This activates the Spindle Assembly Checkpoint (SAC), arresting cells in metaphase [2].
 - **Failed Cytokinesis:** Aurora B is crucial for the final separation of daughter cells. Its inhibition prevents the completion of cytokinesis, leading to the formation of polyploid cells (cells with multiple sets of chromosomes) that are not viable [1].
- **Novel Mechanism: Suppression of SREBP1-Mediated Lipid Metabolism** Recent studies in Glioblastoma (GBM) models reveal that **TAK-901's** anti-cancer activity extends beyond direct mitotic disruption. The drug downregulates the expression and activation of the transcription factor **Sterol Regulatory Element-Binding Protein 1 (SREBP1)** [3] [4]. SREBP1 is a master regulator of genes involved in fatty acid synthesis. By blocking this pathway, **TAK-901** cripples the enhanced lipogenesis that GBM cells rely on for energy, membrane components, and signaling molecules. This metabolic

reprogramming contributes significantly to reduced cell viability and induced apoptosis [4]. The following diagram illustrates the integrated signaling pathway of **TAK-901**.



[Click to download full resolution via product page](#)

*Integrated signaling pathway of **TAK-901** showing dual mitotic and metabolic mechanisms.*

Key Experimental Protocols

To evaluate **TAK-901**'s effects, researchers employ a suite of standard and advanced assays. Here are the methodologies for key experiments cited.

Assay Type	Key Protocol Details	Readout / Analysis
------------	----------------------	--------------------

| **Cell Viability** (e.g., MTT, CellTiter-Glo) [3] | Cells treated with **TAK-901** for 72 hours. | Luminescence or absorbance measured. IC50 values calculated. | | **Cell Cycle Analysis** [3] | Cells fixed, treated with RNase, and stained with Propidium Iodide (PI). | DNA content analyzed by flow cytometry. Percentage of cells in G1, S, and G2/M phases determined. | | **Cell Apoptosis Assay** [3] | Cells stained with Annexin V and PI. | Early and late apoptotic cells distinguished and quantified by flow cytometry. | | **Western Blotting** (Mechanistic Studies) [3] [4] | Protein lysates subjected to SDS-PAGE, transferred to membranes, and probed with specific antibodies. | Antibodies used: • Phospho-Histone H3 (Ser10) (Aurora B activity) • SREBP-1 (lipid metabolism pathway) • β -actin (loading control). | | **RNA Sequencing** (Transcriptomic Analysis) [3] | Total RNA extracted from **TAK-901** treated vs. control cells. Library preparation and sequencing. | Differential gene expression analysis (e.g., KEGG, GO enrichment) to identify downstream pathways like lipid metabolism. |

Drug Properties and Development Status

- **Chemical Structure:** **TAK-901** is a small molecule with the chemical formula $C_{28}H_{32}N_4O_3S$ and a molecular weight of 504.64 g/mol [5] [6].
- **Selectivity Profile:** While a multitargeted inhibitor, it potently inhibits Aurora B ($IC_{50} = 15$ nM) and other kinases including Aurora A, JAK3, and c-Src with nanomolar potency [1] [6].
- **Development Status:** **TAK-901** has been investigated in Phase I clinical trials for a range of hematologic malignancies and advanced solid tumors [5] [6]. Its current status is not provided in the search results.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Biological characterization of TAK-901, an investigational ... [pubmed.ncbi.nlm.nih.gov]
2. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]
3. The Aurora Kinase Inhibitor TAK Inhibits Glioblastoma Growth by... 901 [pmc.ncbi.nlm.nih.gov]

4. The Aurora Kinase Inhibitor TAK901 Inhibits Glioblastoma ... [mdpi.com]

5. TAK-901: Uses, Interactions, Mechanism of Action [go.drugbank.com]

6. - TAK | Aurora Kinase | JAK | Src | CDK | TargetMol 901 [targetmol.com]

To cite this document: Smolecule. [Mechanism of Action: From Mitotic Disruption to Metabolic Reprogramming]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548714#tak-901-cell-cycle-g2-m-phase-arrest>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com